3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol This compound is known for its unique structure, which includes a piperidine-2,6-dione core and a fluoro-substituted isoindolinone moiety
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione are yet to be identified
Mode of Action
The exact mode of action of this compound is currently unknown . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of a fluoro-substituted isoindolinone with a piperidine-2,6-dione derivative. One common method involves the use of a fluoro-substituted phthalic anhydride as a starting material, which undergoes a cyclization reaction with a piperidine derivative under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with a different position of the fluoro group.
Lenalidomide: A derivative with an amino group instead of a fluoro group, known for its immunomodulatory and anticancer properties.
Uniqueness
3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both a piperidine-2,6-dione core and a fluoro-substituted isoindolinone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXKDVFVKDIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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